2-Fluoroamphetamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical and Pharmacological Profile of 2-FA

The table below summarizes the core chemical and assumed pharmacological data for 2-Fluoroamphetamine.

| Property Category | Details |

|---|---|

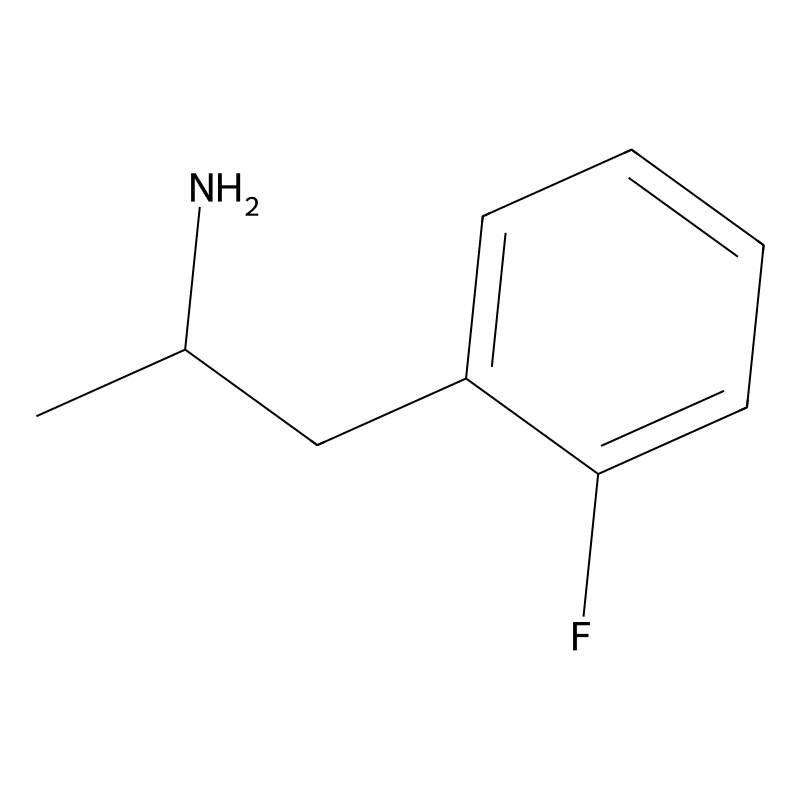

| Systematic Name | 1-(2-Fluorophenyl)propan-2-amine [1] [2] [3] |

| Chemical Formula | C₉H₁₂FN [1] [4] [3] |

| Molar Mass | 153.20 g/mol [1] [3] |

| Chemical Structure |  A phenethylamine core with a fluorine atom attached to the second carbon of the phenyl ring. [1] A phenethylamine core with a fluorine atom attached to the second carbon of the phenyl ring. [1] |

| Assumed Mechanism of Action | Presumed to be a dopamine and norepinephrine releasing agent (NDRA) [5] [2]. |

| Assumed Pharmacokinetics | Limited data; one study on a similar compound (4-FA) identified metabolites from pathways including ring hydroxylation and formation of diastereomers of fluorophenylpropanolamine [6]. |

Quantitative Pharmacological and Toxicological Data

The following table compiles the available quantitative animal data and human dosage reports. Please note that this data comes from non-peer-reviewed or anecdotal sources and its reliability is uncertain.

| Data Type | Reported Value / Range | Notes and Context |

|---|

| Reported Human Dosage (Oral) | Threshold: 5 mg Light: 15 - 30 mg Common: 30 - 50 mg Strong: 50 - 60 mg Heavy: 60 mg+ [2] | Anecdotal data from user reports; not from clinical studies. Duration of effects is reported to be 2-4 hours. [2] | | Animal Data (Mice/Rats) | Analgesic Dose (ED₅₀): 20 mg/kg (i.p.) [1] Anorexiant Dose (ED₅₀): 15 mg/kg (p.o.) [1] Acute Toxicity (LD₅₀): 100 mg/kg (i.p.) [1] Cardiovascular: 0.5 mg/kg (i.v.) increased blood pressure by 29 mm Hg [1] | Data is dated and sourced from a secondary publication; original studies are not cited for verification. |

Visualizing the Assumed Mechanism of Action

The diagram below illustrates the presumed primary mechanism of action of 2-FA as a dopamine and norepinephrine releasing agent.

Assumed mechanism of 2-FA as a monoamine releasing agent. [5] [2]

Summary of Research Gaps and Limitations

A critical finding from this search is the significant lack of rigorous scientific data on 2-FA, which is a major limitation for any professional analysis.

- Limited Human Data: There are no formal human clinical studies on 2-FA's pharmacology, metabolism, or toxicity in the available search results [2]. The human dosage information is entirely anecdotal.

- Lack of Experimental Protocols: While a human study exists for the positional isomer 4-FA, which involved controlled oral ingestion and urine analysis via LC-MS/MS [6], no such detailed methodology is available for 2-FA.

- Unknown Toxicity Profile: The long-term health effects, neurotoxicity potential, and full toxicological profile of 2-FA are unknown and have not been studied in a scientific context [2].

- Metabolism Not Mapped: The specific metabolic pathways and major metabolites of 2-FA in humans have not been identified, unlike for 4-FA [6].

Regulatory Status

Given its status as a novel psychoactive substance, 2-FA is controlled in several countries, which may impact research possibilities [1]:

- United States: It is likely subject to the Federal Analogue Act as a substance "substantially similar" to amphetamine if intended for human consumption [1].

- China: Controlled as of October 2015 [1].

- United Kingdom: Class A drug [1].

- Finland: Scheduled as a narcotic substance [1].

References

- 1. - 2 - Wikipedia Fluoroamphetamine [en.wikipedia.org]

- 2. -FA - PsychonautWiki [psychonautwiki.org]

- 3. Substance Details 2 - Fluoroamphetamine [unodc.org]

- 4. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 5. -FA • lab quality clean (95.0%). Shipping to USA, EU, NZ, AU [getchems.com]

- 6. Excretion of 4- fluoroamphetamine and three metabolites in urine after... [cris.maastrichtuniversity.nl]

2-FA exposome and human blood detection

The Exposome and Blood-Based Detection

The exposome is defined as the cumulative measure of all environmental exposures and associated biological responses throughout the lifespan, including from the environment, diet, behavior, and endogenous processes [1] [2]. Blood serves as a rich source of biomarkers for exposomics research, reflecting both external exposures and the internal biological landscape [1].

Key analytical approaches in exposomics research are summarized in the table below.

| Approach | Description | Key Technologies | Measured Components in Blood |

|---|---|---|---|

| Top-Down (Agnostic) [1] | Measures biological responses in biospecimens to find exposure-related biomarkers without prior hypothesis. | Metabolomics, Epigenomics, Proteomics, Adductomics [1] | Endogenous metabolites, DNA methylation patterns, protein levels, DNA adducts [1] |

| Bottom-Up (Exposure-Based) [1] | Directly measures external environmental exposures. | Sensors, Geospatial monitoring, Questionnaires [1] | Data used to model external exposure, not directly measured in blood [1] |

| Biomonitoring [2] | Direct measurement of chemicals or their metabolites in biological samples. | High-throughput targeted and untargeted Mass Spectrometry (LC-MS/GC-MS) [1] [3] | Environmental chemicals (e.g., pesticides), plastic polymers (PET, PE, styrene), heavy metals [3] |

A notable example of the bottom-up/biomonitoring approach is a 2022 study that validated a method for detecting and quantifying plastic polymers in human whole blood [3]. The key findings are quantified below.

| Polymer Type | Status in Blood | Mean Quantifiable Concentration (in a study of 22 donors) |

|---|---|---|

| Polyethylene Terephthalate (PET) | Identified & Quantified | 1.6 µg/ml (sum of quantifiable polymers) |

| Polyethylene (PE) | Identified & Quantified | |

| Polymers of Styrene | Identified & Quantified | |

| Poly(methyl methacrylate) | Identified & Quantified | |

| Polypropylene | Below quantification limits |

Experimental Protocols for Blood Analysis

Cutting-edge protocols for blood-based exposomics often involve sophisticated instrumentation and data analysis.

Protocol for Detecting Plastic Polymers in Blood [3]:

- Sample: Human whole blood.

- Sample Preparation: Stringent quality control to avoid background plastic contamination.

- Analysis Technique: Double shot pyrolysis - gas chromatography/mass spectrometry (Py-GC/MS).

- Data Analysis: Method validated for polymer mass concentrations; particles ≥700 nm were measured.

Multi-Omics Integration for Biomarker Discovery [1] [4]:

- Sample: Blood (or its components like plasma, serum).

- Analysis Techniques:

- Data Integration: Combining data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics to build a comprehensive biological response profile [4].

Machine Learning for Early Cancer Detection (TriOx Test) [5]:

- Sample: Cell-free DNA (cfDNA) from blood.

- Analysis Technique: Targeted Analysis of Methylated Sequences (TAPS) for sensitive DNA sequencing.

- Data Analysis: A machine learning model analyzes multiple features of the whole cancer genome from cfDNA (e.g., methylation patterns, genetic alterations) to detect early-stage cancer signals [5].

Workflow Visualization

The following diagram illustrates the conceptual workflow of a top-down exposomics study that uses blood analysis to link exposures to health outcomes.

Top-down exposomics workflow: from external exposure to health outcome via blood biomarkers.

The internal environment, as shaped by external exposures, can be categorized into specific domains for systematic study, as shown below.

The three overlapping domains of the exposome, from general external to internal biological factors [1].

Future Directions and Initiatives

The field is moving towards large-scale, collaborative projects that leverage real-world data and advanced analytics [4] [6].

- Major Research Networks: The European Human Exposome Network (EHEN) and U.S. initiatives like the HERCULES center are key players [1].

- Human Exposome Project: An international movement aims to launch a project on the scale of the Human Genome Project to map the impact of environmental factors on health [6].

- Precision Toxicology: A key goal is integrating exposomics with multi-omics data to enable precision toxicology, forecasting individual disease risk, and developing targeted interventions [4].

References

- 1. Exposomics: a review of methodologies, applications, and future... [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia Exposome [en.wikipedia.org]

- 3. sciencedirect.com/science/article/pii/S0160412022001258 [sciencedirect.com]

- 4. Frontiers | Insights into Predictive Toxicology and Exposomics [frontiersin.org]

- 5. Powered by machine learning, a new blood test can enable early... [medicalxpress.com]

- 6. Project Explores Environmental Disease Causes Human Exposome [lifespan.io]

2-fluoroamphetamine stimulant class and designer drug status

Pharmacological and Experimental Data

Available quantitative data on 2-FA is primarily derived from animal studies and user reports, which should be interpreted with caution.

| Domain | Parameter | Value / Observation | Model / Context |

|---|---|---|---|

| Behavioral Pharmacology | Locomotor Stimulation | Fully substituted for methamphetamine's discriminative stimulus effects [1] | Rat drug discrimination assay |

| Relative Potency | Less potent than 2-FMA and 3-FA in locomotor stimulation [1] | Mouse locomotor activity assay | |

| Preclinical Toxicology | Acute LD₅₀ | 100 mg/kg [2] | Mouse (intraperitoneal) |

| Anorexiant Dose (ED₅₀) | 15 mg/kg [2] | Rat (oral) | |

| Analgesic Dose (ED₅₀) | 20 mg/kg [2] | Mouse (intraperitoneal) | |

| Reported Human Effects (Anecdotal) | Common Oral Dosage | 30 - 50 mg [3] | For research purposes only |

| Duration (Total) | 2 - 4 hours [3] | - | |

| Subjective Effects | Euphoria, increased energy, focus; compared to dextroamphetamine at functional doses [3] | - |

Analytical Methods and Experimental Protocols

Researchers can identify and analyze 2-FA using several validated analytical techniques. The following workflow outlines a general approach for substance identification:

Sample Preparation and Analysis:

- Certified Reference Materials: Commercially available certified reference solutions (e.g., 1.0 mg/mL in methanol) are used for calibration and method validation [4].

- Gas Chromatography (GC): A specific method uses a DB-1 capillary column (30 m / 0.32 mm / 0.25 μm) with helium as the carrier gas at an isothermal temperature of 90°C, resulting in a retention index (RI) of 1106 [5].

- Mass Spectrometry (MS): Coupled with GC or LC for definitive identification. The predicted molecular weight and structural data are available in chemical databases [5] [6].

- Liquid Chromatography (LC): Also suitable for analysis, with various predicted retention times available for methods like Waters ACQUITY UPLC HSS T3 C18 [6].

Regulatory and Legal Status

The legal landscape for 2-FA is complex and evolving.

- United States: 2-FA is not explicitly scheduled but is likely considered an analog of amphetamine under the Federal Analog Act. This means it can be treated as a Schedule I substance if intended for human consumption [2].

- International Control: Several countries have explicitly controlled 2-FA, including China (as of October 2015) and Finland [2]. The global regulatory environment is shifting, as seen with the recent proposal to schedule its positional isomer, 4-FA, in Schedule I [7].

Key Research Gaps and Warnings

The available information on 2-FA is limited and comes with significant caveats:

- Unknown Toxicity: The long-term health effects and toxicological profile in humans have not been scientifically studied [3].

- Risk of Psychosis: Like other amphetamines, high-dose and prolonged use could potentially induce stimulant psychosis [3].

- Dangerous Interactions: Harm reduction literature indicates that combining stimulants like 2-FA with other depressants (alcohol, GHB/GBL, opioids) can be dangerous due to masking of intoxication and increased risk of respiratory arrest [3].

References

- 1. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - ScienceDirect [sciencedirect.com]

- 2. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 3. 2-FA - PsychonautWiki [psychonautwiki.org]

- 4. (±)- 2 - Fluoroamphetamine 1.0mg/mL methanol as free base, ampule... [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 7. Federal Register :: Schedules of Controlled Substances: Placement of... [federalregister.gov]

Toxicology Data Summary for 2-Fluoroamphetamine

The table below consolidates the specific toxicological data points found for 2-FA. Please note that some of this data is from a non-peer-reviewed source and may require further verification [1].

| Parameter | Value | Conditions | Source / Notes |

|---|---|---|---|

| LD₅₀ | 100 mg/kg | Mouse; intraperitoneal (i.p.) | Cited in Wikipedia; requires medical citation [1]. |

| Analgesic Dose | 20 mg/kg (50% inhibition of response) | Mouse; i.p. | Effect measured against tail-clamp response [1]. |

| Anorexiant Dose | 15 mg/kg (50% inhibition of food intake for 2h) | Rat; oral (p.o.) | Measured 1 hour after administration [1]. |

| Effect on Blood Pressure | Increase of 29 mm | Rat; intravenous (i.v.) 0.5 mg/kg | -- [1] |

Research Context and Data Gaps

- Limited Data: The search results highlight a general scarcity of formal pharmacological and toxicological studies on 2-FA and many other New Psychoactive Substances (NPS) [2]. The data above is foundational but not sufficient for a full toxicological risk assessment.

- Comparative Pharmacology: It is believed that 2-FA acts primarily as a dopamine and norepinephrine releasing agent [3]. This mechanism is similar to traditional amphetamines, but the fluorine substitution can alter its potency, metabolism, and toxicity.

- Emphasis on Metabolite Identification: A study on the related compound 4-fluoroamphetamine (4-FA) identified several metabolites via liquid chromatography-mass spectrometry (LC-MS/MS), indicating that metabolism occurs via multiple pathways [4]. This suggests that metabolite identification and quantification are critical components of the toxicological profile for fluoroamphetamines.

Suggested Research Approaches

Given the data gaps, the following methodologies from research on similar compounds could be applied to 2-FA:

- Metabolite Identification: As demonstrated with 4-FA, LC-MS/MS analysis of urine samples from controlled studies can identify major metabolic pathways and potential toxic metabolites [4].

- Analytical Protocol: Solid-phase extraction (SPE) followed by LC-MS analysis is a standard technique for detecting and quantifying amphetamine analogs in biological samples like urine [5]. Certified reference materials (CRMs) are essential for accurate identification and quantification.

- Computational Modeling: In the absence of extensive experimental data, (Quantitative) Structure-Activity Relationship [(Q)SAR] models can be used to predict acute oral toxicity (LD₅₀) and other hazardous properties based on the chemical structure [6].

Experimental Workflow for Toxicology Profiling

Based on the general principles from the search results, the following diagram outlines a potential experimental workflow for establishing the toxicological profile of a substance like 2-FA.

A proposed workflow for toxicological profiling, integrating computational and experimental methods.

References

- 1. - 2 - Wikipedia Fluoroamphetamine [en.m.wikipedia.org]

- 2. Pharmacokinetics, pharmacodynamics and toxicology of new... [pubmed.ncbi.nlm.nih.gov]

- 3. -FA • lab quality clean (95.0%). Shipping to USA, EU, NZ, AU [getchems.com]

- 4. Excretion of 4- fluoroamphetamine and three metabolites in urine after... [cris.maastrichtuniversity.nl]

- 5. LC/MS Analysis of Fluoroamphetamine Drugs of... | Sigma-Aldrich [sigmaaldrich.com]

- 6. SAR and QSAR modeling of a large collection of LD rat acute oral... 50 [jcheminf.biomedcentral.com]

Understanding Anorexiant Mechanisms and Assessment

Anorexiants are pharmaceutical agents that suppress appetite, primarily through central nervous system (CNS) stimulation, and are used to treat obesity [1] [2]. Their effects are often mediated by influencing key neurotransmitter systems.

The table below summarizes the primary pathways involved:

| Pathway/System | Mechanism of Action in Appetite Suppression | Example Drugs/Agents |

|---|---|---|

| CNS Stimulants | Act on hypothalamic and limbic regions in the brain to control satiety and reduce appetite [1] [2]. | phentermine, diethylpropion [1] |

| Monoaminergic Systems | Increase levels of neurotransmitters like norepinephrine, dopamine, and serotonin, which play a role in hunger signaling and energy balance [2]. | bupropion/naltrexone (Contrave) [1] |

| GLP-1 Receptor Agonists | Mimic natural incretin hormones that promote feelings of fullness, slow gastric emptying, and can also have metabolic benefits [3]. | liraglutide, semaglutide [3] |

To evaluate the effects of a substance like 2-FA on body composition in rodents, researchers often use quantitative imaging techniques. The diagram below outlines a generalized protocol for this type of assessment, synthesized from established methodologies [4] [5]:

This workflow illustrates a simplified protocol where the radiotracer 18F-FDG is administered, often intraperitoneally to minimize stress. After a 60-minute uptake period, a single plasma sample is taken to calculate the Standardized Uptake Value (SUV) during PET scanning, enabling quantitative analysis of brain activation or metabolic activity [4] [5].

Standard Protocols for Analgesia Assessment

While specific data on 2-FA is unavailable, analgesic effects are typically screened using well-established behavioral models in rodents. The table below outlines some common assays:

| Assay Name | Nociceptive Stimulus | Key Readout / Behavioral Endpoint |

|---|---|---|

| Tail-Flick Test | Application of radiant heat to the tail [6]. | Latency (seconds) for the animal to flick its tail away from the heat. |

| Hot Plate Test | Placement on a heated metal surface [6]. | Latency (seconds) to a pain response (e.g., licking paws, jumping). |

| Formalin Test | Injection of dilute formalin into the paw. | Time spent licking/biting the injected paw, measured in two phases (acute and inflammatory). |

| Von Frey Filaments | Mechanical pressure applied to the paw. | Paw Withdrawal Threshold - the minimal force required to elicit a response. |

References

- 1. List of Anorexiants - Drugs.com [drugs.com]

- 2. in the Real World: 5 Uses You'll Actually See ( Anorexiants ) 2025 [linkedin.com]

- 3. Market Size, Share & Forecast Report, Anorexiants -2034 2025 [gminsights.com]

- 4. [PDF] Optimizing Experimental for... | Semantic Scholar Protocols [semanticscholar.org]

- 5. Optimizing experimental for quantitative behavioral imaging... protocols [experts.umn.edu]

- 6. List of signalling - Wikipedia pathways [en.wikipedia.org]

1-(2-fluorophenyl)propan-2-amine molecular characteristics

Molecular Characteristics

The table below summarizes the core chemical and physical property data for 1-(2-fluorophenyl)propan-2-amine, also known as 2-Fluoroamphetamine or 2-FA [1].

| Property | Value / Description |

|---|---|

| CAS No. | 1716-60-5 [1] |

| Molecular Formula | C₉H₁₂FN [1] |

| Molecular Weight | 153.2 g/mol [1] |

| Chemical Name | 1-(2-Fluorophenyl)propan-2-amine [1] |

| Synonyms | 2-FA; this compound; o-Fluoro-α-methylphenethylamine [1] |

| Boiling Point | 210.8 ± 15.0 °C (Predicted) [1] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) [1] |

| pKa | 9.51 ± 0.10 (Predicted) [1] |

| Solubility | Slightly Soluble (2.0 g/L at 25°C) [1] |

| Safety (GHS) | H315-H319-H335 - Causes skin irritation, serious eye irritation, and respiratory irritation [1] |

Hydrogen Bonding Profile

Understanding the hydrogen-bonding capacity of a molecule is crucial for predicting its solubility, interactions with biological targets, and spectroscopic properties. The amine group (-NH₂) on the molecule acts as both a donor and an acceptor [2].

Diagram: The amine group acts as both an H-bond donor and acceptor.

Experimental Analysis Concepts

While the searched literature does not contain specific protocols for this exact molecule, one source discusses general experimental methods used to characterize similar cationic amines [3]. The following diagram outlines a potential workflow for studying its hydrogen-bonding interactions, based on these general principles.

Diagram: A workflow for determining H-bond donor parameters via spectroscopic titrations.

The general methodology involves [3]:

- Titration Experiments: Complex formation is studied by titrating the compound of interest into a solution of a reference H-bond acceptor.

- Spectroscopic Detection: UV/Vis Absorption Spectroscopy can track complex formation by observing hypsochromic (blue) shifts in absorption bands. ³¹P NMR Spectroscopy is used with phosphine oxide acceptors, where H-bond formation causes a predictable change in the chemical shift.

- Data Analysis: Association constants (K) are determined from the titration data. These constants are used to calculate the H-bond donor parameter (α), which quantifies the cation's strength as an H-bond donor on a general scale [3].

References

2-fluoroamphetamine blood-brain barrier permeability

Chemical and Pharmacological Profile of 2-FA

The table below summarizes the key available data on 2-FA, which can be used to infer its potential to cross the BBB.

| Property | Description / Value | Significance for BBB Permeability |

|---|---|---|

| Systematic Name | 1-(2-fluorophenyl)propan-2-amine [1] | - |

| Molecular Formula | C9H12FN [2] | - |

| Average Molecular Weight | 153.2 g/mol [2] | Favors passive diffusion (generally <400-500 Da) [3]. |

| Predicted LogP | 1.85 - 1.95 [2] | Suggests moderate lipophilicity, favorable for passive diffusion. |

| Predicted Pharmacological Action | Dopamine and Norepinephrine Releasing Agent [1] | Confirms CNS activity, implying the molecule can cross the BBB. |

| Formal BBB Permeability Studies | None found (No quantitative data, e.g., Permeability-Surface Area (PS) product or Kin) [1] | A significant data gap for precise pharmacokinetic modeling. |

Experimental Protocols for BBB Permeability Assessment

While 2-FA has not been formally studied, established methodologies exist that could be applied. The diagram below outlines a general workflow for assessing BBB permeability in rodent models.

Experimental workflow for assessing BBB permeability in rodent models.

Here are detailed methodologies for key assays:

In Vivo Systemic Administration and Permeability Index Assay [4]

- Tracer Administration: Inject a mix of fluorescent tracers (e.g., FITC- or TMR-labeled dextrans of varying sizes) intraperitoneally into mice.

- Perfusion and Sample Collection: After a set circulation time, anesthetize the animal. Perform cardiac perfusion with PBS to clear the vascular compartment of tracers. Collect blood via cardiac puncture and harvest the brain and other organs.

- Homogenization and Fluorescence Measurement: Homogenize the brain tissue and centrifuge to obtain a clear supernatant. Measure fluorescence in the supernatant and the serum sample using a plate reader.

- Data Calculation: Calculate a quantitative Permeability Index using the formula:

(Tissue Fluorescence / Tissue Weight) / (Serum Fluorescence / Serum Volume). This accounts for vascular content and tissue mass.

In Situ Brain Perfusion Technique [3]

- Surgical Preparation: Anesthetize a rodent and cannulate the carotid artery.

- Controlled Perfusion: Perfuse the brain with an oxygenated, protein-free buffer containing the test solute (e.g., 2-FA) at a known concentration. This eliminates confounding factors from systemic metabolism and plasma protein binding.

- Sampling: Terminate the perfusion at predetermined times (seconds to minutes) and remove the brain.

- Kinetic Analysis: Measure the amount of solute in the brain. The unidirectional transfer constant, Kin, is determined from the slope of a linear regression of the brain distribution volume (Amountbrain / Cperfusate) versus perfusion time. Kin is an estimate of the Permeability-Surface Area (PS) product.

Intravenous Injection and Multiple Time-Point Analysis [3]

- Administration and Sampling: Administer the test compound intravenously (bolus or infusion). Collect serial blood samples and brain tissue at multiple time points.

- Patlak Plot Analysis: For compounds that exhibit unidirectional uptake over the study period, plot the brain-to-plasma concentration ratio against the normalized plasma integral. The slope of the linear phase provides the Kin value.

Computational and Predictive Modeling Approaches

Given the lack of experimental data for 2-FA, in silico models are a valuable tool for prediction.

- AI-Driven QSAR Models: Modern approaches use Atom-Attention Message Passing Neural Networks (AA-MPNN) combined with contrastive learning. These models learn from large datasets of molecules with known BBB permeability to predict the behavior of new compounds like 2-FA. They can highlight which atomic substructures in the molecule most significantly influence the prediction [5].

- Application to 2-FA: The molecular weight and LogP of 2-FA are within ranges that typically favor BBB penetration [2]. Its structural similarity to amphetamine, a known CNS penetrant, further supports the hypothesis that it is likely to cross the BBB [1].

Important Limitations and Research Gaps

- No Direct Permeability Data: The core limitation is the absence of any published quantitative permeability metrics (e.g., PS product, Kin) for 2-FA.

- Toxicity and Metabolism Unknown: The pharmacological, metabolic, and long-term toxicological profile of 2-FA has not been formally studied, which poses significant risks for drug development [1].

- Inferred Mechanism of Action: The presumed mechanism as a dopamine/norepinephrine releasing agent is based on its structural analogy to amphetamine and user reports, not on direct in vitro or in vivo validation [1].

References

- 1. -FA - PsychonautWiki [psychonautwiki.org]

- 2. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 3. Modeling Blood – Brain to Solutes and Drugs In... Barrier Permeability [pmc.ncbi.nlm.nih.gov]

- 4. Video: An In Vivo Blood - brain Assay in Mice... Barrier Permeability [jove.com]

- 5. Prediction of blood – brain and Caco-2 barrier through... permeability [jcheminf.biomedcentral.com]

Comprehensive Application Note: Chiral Separation of 2-Fluoroamphetamine by GC-MS

Introduction & Background

The chiral separation of amphetamine derivatives represents a critical challenge in forensic and pharmaceutical chemistry due to the differential pharmacological activity of enantiomers. 2-Fluoroamphetamine (2-FA) has emerged as a novel psychoactive substance (NPS) on the recreational drug market, specifically designed to circumvent controlled substance legislation through structural modification of the amphetamine scaffold. [1] [2] Unlike traditional amphetamines, comprehensive pharmacological data for 2-FA remains limited, though it is hypothesized to function primarily as a dopamine and norepinephrine releasing agent based on its structural similarity to other substituted amphetamines. [3] The chiral center in the 2-FA molecule gives rise to two distinct enantiomers that may exhibit differential biological activity, potency, and toxicity profiles, much like the well-characterized enantiomers of amphetamine and methamphetamine where the D-enantiomer typically demonstrates significantly greater central nervous system stimulation. [4]

The critical importance of chiral separation in forensic contexts is highlighted by the fact that illegal manufacturing typically produces racemic mixtures or specific enantiomer ratios that can serve as chemical fingerprints for tracking distribution networks. Furthermore, accurate enantiomer quantification is essential for proper toxicological assessment, as the isomers may possess different abuse potentials and health risks. [1] This application note provides detailed protocols for the chiral separation of 2-FA enantiomers using indirect chiral separation via GC-MS, enabling researchers to confidently identify and quantify the individual enantiomers in complex samples including seized materials, biological specimens, and synthetic reaction mixtures.

Materials & Methods

Chemical Reagents & Standards

- Analytical Standards: this compound reference standard (racemic mixture), 2-FA individual enantiomers when available for method validation

- Derivatization Reagents: (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) or (1R)-(-)-Menthylchloroformate as chiral derivatizing agents [1]

- Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, isooctane, and dichloromethane

- Mobile Phase Additives: Ammonium hydroxide, acetic acid, ammonium trifluoroacetate (for LC-MS applications included for comparison) [4]

Instrumentation & Equipment

- Gas Chromatograph-Mass Spectrometer: GC system equipped with MS detector and electron ionization (EI) source

- GC Columns: HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 μm film thickness) or equivalent low-polarity stationary phase [1]

- HPLC System (for comparative analysis): Liquid chromatograph with mass spectrometric detection utilizing chiral stationary phases such as Astec CHIROBIOTIC V2 [4]

- Ancillary Equipment: Analytical balance (±0.01 mg sensitivity), micropipettes, derivatization vials, heating block, nitrogen evaporator

Sample Preparation & Derivatization Protocols

2.3.1 Derivatization with MTPA (Mosher's Acid Chloride)

The indirect chiral separation method employing MTPA as a chiral derivatizing agent proceeds through the following optimized steps:

- Sample Preparation: Transfer approximately 100 μg of racemic 2-FA standard or sample extract to a clean, dry derivatization vial.

- Reaction Mixture: Add 200 μL of dry dichloromethane and 50 μL of MTPA chloride solution (1% in dichloromethane) to the sample vial.

- Catalyst Addition: Introduce 10 μL of triethylamine or pyridine as a basic catalyst to promote the acylation reaction.

- Derivatization Conditions: Heat the mixture at 60°C for 30 minutes with occasional vortex mixing to ensure complete reaction.

- Product Isolation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 μL of ethyl acetate for GC-MS analysis. [1]

2.3.2 Alternative Derivatization with Menthylchloroformate

For certain applications, (1R)-(-)-menthylchloroformate provides an alternative derivatization approach:

- Sample Preparation: Dissolve 100 μg of 2-FA standard in 100 μL of sodium bicarbonate buffer (0.1 M, pH 9.0).

- Derivatization Reaction: Add 50 μL of (1R)-(-)-menthylchloroformate reagent dropwise while vortexing.

- Reaction Conditions: Allow the reaction to proceed at room temperature for 45 minutes with continuous mixing.

- Extraction: Extract the resulting diastereomeric derivatives with 200 μL of isooctane, separate the organic layer, and concentrate to 50 μL under nitrogen before GC-MS analysis. [1]

GC-MS Analytical Conditions

The following instrument parameters have been optimized for effective separation and detection of 2-FA diastereomeric derivatives:

Table 1: Optimized GC-MS Parameters for 2-FA Chiral Separation

| Parameter | Specification | Alternative Setting |

|---|---|---|

| Injector | Split/Splitless | Split mode (10:1 ratio) |

| Injection Temperature | 250°C | 280°C |

| Carrier Gas | Helium (constant flow) | Hydrogen (constant flow) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Oven Program | 100°C (1 min hold) to 280°C at 10°C/min | 90°C (2 min hold) to 290°C at 15°C/min |

| Final Hold | 10 minutes | 5 minutes |

| Transfer Line Temperature | 280°C | 290°C |

| Ion Source Temperature | 230°C | 250°C |

| Ionization Mode | Electron Ionization (EI) | Chemical Ionization (CI) |

| Electron Energy | 70 eV | 70 eV |

| Scan Range | 50-550 m/z | 45-500 m/z |

| Solvent Delay | 3 minutes | 2.5 minutes |

Results & Discussion

Method Performance Characteristics

The developed chiral separation method for this compound was rigorously validated to establish its performance characteristics for qualitative and quantitative analysis:

Table 2: Method Performance Characteristics for 2-FA Chiral Separation

| Performance Parameter | MTPA Derivatization | Menthylchloroformate Derivatization |

|---|---|---|

| Retention Time Difference | 1.2-1.5 minutes | 0.8-1.2 minutes |

| Resolution Factor (Rs) | >1.5 | >1.2 |

| Limit of Detection | 5 ng/μL | 10 ng/μL |

| Linearity Range | 10-500 ng/μL | 20-400 ng/μL |

| Retention Time RSD | <0.5% | <0.8% |

| Peak Area RSD | <3.5% | <4.2% |

| Theoretical Plates | >85,000 | >60,000 |

Mass Spectral Characteristics

The diastereomeric derivatives formed through the derivatization process exhibit characteristic fragmentation patterns that enable confident identification:

MTPA Derivatives: Display prominent molecular ions and characteristic fragment ions including m/z 154 (base peak for amphetamine backbone), m/z 189 (trifluoromethylphenyl fragment), and m/z 304 (molecular ion for the derivative). The mass spectra for both diastereomers are nearly identical, with retention time being the primary differentiating factor. [1]

Menthylchloroformate Derivatives: Show molecular ions at m/z 295 and characteristic fragment ions at m/z 155 (fluoroamphetamine moiety), m/z 139 (menthyl fragment), and m/z 93 (cyclohexyl fragment). The fragmentation patterns provide complementary structural information that supports compound identification. [1]

Elution Order & Isomer Differentiation

In the indirect separation approach, the chirality is transferred from the analyte to the diastereomeric derivative through chemical reaction, enabling separation on conventional achiral stationary phases. The elution order for the MTPA derivatives typically shows the (S)-2-FA derivative eluting before the (R)-2-FA derivative, though this should be confirmed using enantiomerically pure standards when available. [1] The method has demonstrated particular effectiveness in distinguishing positional isomers, with successful simultaneous separation of 2-, 3-, and 4-fluoroamphetamine reported in the literature, highlighting the technique's specificity for forensic applications where isomeric composition can provide intelligence on synthetic routes and precursor materials. [1]

Comparative Analysis with HPLC Methods

While this application note focuses on GC-MS methodologies, it is noteworthy that HPLC with chiral stationary phases provides an alternative direct separation approach. Methods utilizing sulfated beta-cyclodextrin as a chiral selector in the mobile phase or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC V2) have demonstrated effective enantioseparation of fluoroamphetamine compounds. [1] [4] The HPLC approach offers advantages of simpler sample preparation without requiring derivatization, while GC-MS provides superior sensitivity and resolution for complex forensic samples. The selection between these techniques should be guided by available instrumentation, sample matrix considerations, and required detection limits.

Protocol Application & Workflow

The experimental workflow for chiral separation and identification of this compound encompasses sample preparation, derivatization, analysis, and data interpretation stages as illustrated below:

Step-by-Step Experimental Procedure

Sample Preparation: Accurately weigh or transfer approximately 100 μg of 2-FA standard or sample extract into a 2 mL derivatization vial. For solid samples, first perform appropriate extraction using methanol or acetonitrile, followed by concentration under nitrogen stream.

Derivatization Reaction:

- For MTPA derivatization: Add 200 μL dry dichloromethane, 50 μL MTPA chloride solution (1%), and 10 μL triethylamine catalyst. Cap the vial tightly and heat at 60°C for 30 minutes.

- For menthylchloroformate derivatization: Reconstitute in 100 μL pH 9.0 bicarbonate buffer, add 50 μL menthylchloroformate reagent, and react at room temperature for 45 minutes with mixing.

Sample Cleanup: For MTPA derivatives, evaporate to dryness under nitrogen and reconstitute in 100 μL ethyl acetate. For menthylchloroformate derivatives, extract with isooctane, transfer organic layer to autosampler vial, and concentrate to approximately 50 μL.

GC-MS Analysis: Program the GC-MS system according to the parameters in Table 1. Perform initial system suitability tests using a racemic standard to verify resolution (>1.5) and retention characteristics. Inject 1-2 μL of the prepared sample using the split or splitless mode as appropriate for the concentration.

Data Analysis: Integrate peak areas for both diastereomeric derivatives. Calculate enantiomer ratio as (peak area enantiomer A) / (peak area enantiomer B). For quantitative analysis, prepare and analyze calibration standards across the concentration range of interest.

Quality Control Measures

- System Suitability Test: Before each analytical batch, inject a racemic 2-FA standard to confirm resolution factor remains >1.5 and retention times are consistent with established baselines.

- Blank Injection: Include solvent blanks after high-concentration samples to assess carryover.

- Control Samples: Process and analyze positive controls (known enantiomer ratios) and negative controls with each batch to verify method performance.

- Retention Time Stability: Monitor retention time shifts; acceptable variation should be <2% relative to the calibration standard.

Regulatory Considerations & Forensic Implications

The analysis of this compound occurs within a complex legal framework where this compound is explicitly controlled in many jurisdictions or falls under analogue legislation provisions such as the U.S. Federal Analog Act. [2] The chiral separation of 2-FA provides essential data for forensic intelligence as the specific enantiomer ratio may indicate particular synthetic routes or source materials, potentially linking multiple exhibits to a common origin. Additionally, the ability to distinguish 2-FA from its positional isomers (3-fluoroamphetamine and 4-fluoroamphetamine) represents a critical analytical capability, as these compounds may exhibit different pharmacological profiles and legal status. [1] [2]

From a toxicological perspective, the chiral separation of 2-FA is essential for accurate risk assessment, as enantiomers frequently demonstrate different potencies, metabolic pathways, and physiological effects. While comprehensive human pharmacological data for 2-FA is limited, animal studies suggest potential anorexiant and analgesic effects at specific dosage ranges, with reported LD50 values in mice of 100 mg/kg (intraperitoneal). [2] These findings underscore the importance of accurate enantiomer quantification for proper evaluation of health risks associated with 2-FA exposure.

Troubleshooting & Method Optimization

Common Analytical Challenges

- Incomplete Derivatization: Evidenced by peak broadening, low response, or additional peaks in chromatogram. Mitigate by ensuring reagent freshness, complete sample dryness before reaction, and verification of reaction temperature and time.

- Peak Co-elution: Occurring with complex samples or when analyzing positional isomers. Address by adjusting oven temperature ramp rate (slower ramp typically improves resolution) or verifying column selectivity.

- Decreased Resolution: Developing over time due to column degradation or contamination. Implement regular column maintenance and replace when resolution falls below 1.2 for critical pairs.

- Carryover Between Injections: Resulting from inadequate washing of injection port or column contamination. Increase post-injection solvent washes and implement effective bake-out cycles between samples.

Method Adaptation Strategies

For laboratories without access to specific reagents or columns mentioned in this protocol, several adaptations remain possible:

- Alternative Derivatizing Agents: N-trifluoroacetyl-l-prolyl chloride (TPC) or heptafluorobutyl chloroformate represent potential alternative chiral derivatization reagents that may provide satisfactory results. [5]

- Column Substitutions: While HP-5MS columns are specified, comparable low-polarity dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane stationary phases typically provide similar separation characteristics.

- Detection Options: For laboratories lacking MS detection, GC with electron capture detection (ECD) may be employed, particularly for MTPA derivatives containing trifluoromethyl groups which provide excellent ECD response.

Conclusion

The indirect chiral separation of this compound using GC-MS with diastereomeric derivatization represents a robust and reliable analytical approach for forensic and research applications. The method provides excellent enantiomeric resolution with performance characteristics suitable for both qualitative identification and quantitative analysis. The protocols detailed in this application note have been optimized to deliver reproducible results while accommodating the practical constraints of analytical laboratory workflows. As the novel psychoactive substance landscape continues to evolve, reliable chiral separation methods will remain essential tools for accurate compound identification, toxicological assessment, and strategic intelligence in substance control efforts.

References

- 1. Indirect chiral of 8 novel amphetamine derivatives as... separation [pubmed.ncbi.nlm.nih.gov]

- 2. - 2 - Wikipedia Fluoroamphetamine [en.wikipedia.org]

- 3. -FA • lab quality clean (95.0%). Shipping to USA, EU, NZ, AU [getchems.com]

- 4. Accurate Biological Testing for Amphetamine and Methamphetamine... [sigmaaldrich.com]

- 5. A chiral - GC for analysis of secondary amino acids after... MS method [pubmed.ncbi.nlm.nih.gov]

enantioseparation of 2-FA using HPLC with chiral selector

Introduction & Objective

The chiral separation of amphetamine-like substances, such as 2-Fluoroamphetamine (2-FA), is critical in pharmaceutical and forensic science. Enantiomers can have different pharmacological activities and toxicities, making their separation essential for safety and efficacy evaluation [1]. This application note provides a detailed protocol for the rapid enantioseparation of 2-FA using High-Performance Liquid Chromatography (HPLC) with the Chiralpak AD-3 chiral stationary phase, which is renowned for its high success rate with structurally similar amines [2] [1].

Materials and Equipment

- HPLC System: Standard HPLC system with a binary or quaternary pump, autosampler, and a UV or DAD detector.

- Data Collection Software: As per the HPLC system.

- Chiral Column: Chiralpak AD-3 (100 mm or 250 mm × 4.6 mm, 3 µm) or an equivalent column containing amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector [2].

- Chemicals:

- Analytes: Racemic 2-FA (typically as a salt). Enantiomerically pure (R)- or (S)-2-FA will be needed for determining the elution order.

Detailed Experimental Protocol

Sample Preparation

This step converts the salt to the free base for better interaction with the chiral selector.

- Weigh approximately 3.0 mg of 2-FA salt.

- Dissolve it in 0.5 mL of deionized water.

- Add 50 µL of sodium hydroxide (0.1 mol/L) to release the free base.

- Liquid-liquid extraction: Add 3.0 mL of n-hexane, vortex vigorously for 1-2 minutes, and allow the layers to separate.

- Transfer the organic (upper) layer and dry it over a small amount of anhydrous sodium sulfate.

- The final concentration should be approximately 1 mg/mL. Filter the solution through a 0.45 µm PTFE or nylon membrane filter into an HPLC vial [1].

Mobile Phase Preparation

- Prepare the mobile phases by using the selected alcohol (methanol, ethanol, 1-propanol, or 2-propanol) as the sole solvent [2].

- Add 0.2% (v/v) Diethylamine (DEA) to the alcohol to improve peak shape by masking residual silanols on the stationary phase [1].

- Degas all mobile phases by sonication for at least 5-10 minutes before use.

Instrumental Parameters & Screening

The table below outlines the recommended starting conditions for the initial screening.

Table 1: Recommended Screening Conditions for 2-FA Enantioseparation

| Parameter | Specification | Notes & Variations |

|---|---|---|

| Column | Chiralpak AD-3 (100 x 4.6 mm, 3 µm) | Standard analytical dimension [2] |

| Mobile Phase | Pure alcohols with 0.2% DEA | Methanol, Ethanol, 1-Propanol, 2-Propanol [2] |

| Flow Rate | 0.5 - 1.0 mL/min | Adjust for backpressure and analysis time |

| Column Temperature | 25 °C | Key for optimization; study 15-35°C later [2] |

| Detection Wavelength | 230 nm | Common for amines; check UV spectrum of 2-FA |

| Injection Volume | 1 - 5 µL | 1 µL is standard for 1 mg/mL concentration [1] |

Method Optimization

Based on the initial screening results:

- Temperature Study: If enantioseparation is achieved, perform a temperature study between 15°C and 35°C. A decrease in temperature often improves enantioselectivity [2] [3].

- Mobile Phase Proportion: Since you are using pure alcohols, optimization involves selecting the best-performing alcohol. If mixtures are later considered (e.g., with hexane), a U-shape retention curve might be observed, indicating competing interaction mechanisms [3].

- Flow Rate: Adjust between 0.5 and 1.5 mL/min to find the optimal balance between resolution, backpressure, and analysis time.

Expected Results & Data Analysis

Data Analysis Calculations

- Retention Factor (k): ( k = (t_R - t_0) / t_0 )

- ( t_R ): Retention time of the analyte.

- ( t_0 ): Column void time (determined with an unretained compound).

- Enantioselectivity Factor (α): ( α = k_2 / k_1 )

- ( k_2 ): Retention factor of the more retained enantiomer.

- ( k_1 ): Retention factor of the less retained enantiomer.

- Resolution (R_s): Calculated by the data system software.

Expected Outcomes

You can expect outcomes similar to those reported for structurally related compounds. The table below summarizes potential results based on the literature.

Table 2: Exemplary Chromatographic Data for Rigid Chiral Analytes on Chiralpak AD-3 [2]

| Analytic Stereogenicity | Mobile Phase | Retention Factor (k₁) | Enantioselectivity (α) |

|---|---|---|---|

| Axial (Compound 2) | Methanol | Data not specified | ~2.5 |

| Ethanol | Data not specified | ~2.5 | |

| 2-Propanol | Data not specified | 4.94 | |

| Helical (Compound 3) | Methanol | Data not specified | 1.32 |

| Ethanol | Data not specified | 1.41 | |

| 2-Propanol | Data not specified | 1.69 |

Mechanism of Chiral Recognition

The following diagram illustrates the multiple interactions responsible for enantioseparation on the ADMPC-based stationary phase.

Figure 2: Key molecular interactions for enantioresolution on the ADMPC selector. The chiral recognition is a multi-modal process involving several types of interactions within the helical grooves of the amylose polymer [2] [1]. The 3,5-dimethylphenyl groups enable π-π interactions with the aromatic ring of 2-FA, while the carbamate groups act as hydrogen bond acceptors/donors. The chiral environment provided by the polymer backbone differentially accommodates the two enantiomers based on their steric fit.

Troubleshooting Guide

- No Separation: Switch to a different pure alcohol mobile phase. 2-Propanol often provides the highest enantioselectivity for rigid structures [2].

- Poor Peak Shape: Ensure 0.1-0.2% DEA is added to the mobile phase. You can also try increasing the column temperature.

- Low Retention: Confirm the sample is in its free base form. Re-check the sample preparation and extraction steps.

- High Backpressure: This is normal with viscous alcohols like 2-propanol. Consider reducing the flow rate or increasing the column temperature to lower viscosity.

Conclusion

This protocol outlines a robust and effective strategy for the enantioseparation of 2-FA using the Chiralpak AD-3 column in polar organic mode. The method leverages the strong chiral recognition capabilities of amylose tris(3,5-dimethylphenylcarbamate) for amine-containing analytes. By systematically screening mobile phases and optimizing temperature, researchers can rapidly develop a suitable method for obtaining enantiomerically pure 2-FA for further studies.

References

2-fluoroamphetamine synthesis and analytical characterization

Analytical Protocol for 2-Fluoroamphetamine in Urine

This application note details a robust method for the identification and quantification of this compound (2-FA) in urine using solid-phase extraction (SPE) followed by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The method is adapted from analytical procedures used for similar fluoroamphetamines [1].

Materials and Reagents

- Certified Reference Standard: (±)-2-Fluoroamphetamine hydrochloride solution, 1.0 mg/mL in methanol (as free base) [2].

- SPE Plate: Supel-Select SCX SPE 96-well Plate, 30 mg/well [1].

- LC Column: Ascentis Express HILIC, 2.7 µm, 10 cm × 2.1 mm I.D. [1].

- Mobile Phase: 5 mM ammonium formate in acetonitrile:water (90:10, v/v) [1].

- Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.

- Other Reagents: Ammonium formate (eluent additive) and ammonium hydroxide.

Sample Preparation via Solid-Phase Extraction (SPE)

The following protocol is designed for a 1 mL urine sample [1].

- Conditioning: Condition the SPE sorbent with 1 mL of methanol, followed by 1 mL of 0.1% formic acid in water.

- Loading: Load the 1 mL urine sample onto the conditioned sorbent.

- Washing: Wash the sorbent twice with 1 mL of 10% methanol in water, followed by two washes with 1 mL of 1% formic acid in methanol.

- Elution: Elute the analyte using 2 mL of 5% ammonium hydroxide in acetonitrile.

- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dry residue in 250 µL of acetonitrile for LC-MS analysis.

Instrumental Analysis via LC-HRMS

- Injection Volume: 2 µL [1].

- Column Temperature: 35 °C [1].

- Mobile Phase Flow Rate: 0.4 mL/min [1].

- Detection: High-Resolution Mass Spectrometer (e.g., TOF/MS) [1].

The workflow for the entire analytical procedure is summarized below.

Expected Data and Identification

The table below summarizes the key identification parameters for 2-FA based on the described methodology.

| Parameter | Description / Value |

|---|---|

| Chemical Name | 1-(2-Fluorophenyl)propan-2-amine [3] |

| Molecular Formula | C₉H₁₂FN [3] |

| Molar Mass | 153.200 g·mol⁻¹ [3] |

| CAS Number | 7001-48-5 |

| Chromatographic Retention Time | ~2.63 minutes (under specified HILIC conditions) [1] |

| MS Ionization ([M+H]⁺) | m/z 154.10 (theoretical for C₉H₁₃FN⁺) |

| Characteristic MS/MS Fragments | Includes ions consistent with loss of CHNO and formation of a fluorotropylium ion (C₇H₆F⁺) [4]. |

Pharmacological, Toxicological, and Regulatory Considerations

For research integrity and safety, please note the following:

- Pharmacology: 2-FA is presumed to act primarily as a dopamine and norepinephrine releasing agent, similar to other substituted amphetamines [5] [6].

- Toxicity: The long-term health effects and exact toxic dosage of 2-FA are unknown due to a lack of formal scientific studies [6]. It is considered to have a moderate potential for abuse and addiction [6].

- Legal Status: 2-FA is a controlled substance in many jurisdictions, including China and Finland [3]. In the United States, it may be treated as a Schedule I controlled substance under the Federal Analogue Act if intended for human consumption [3].

References

- 1. LC/ MS of Analysis Drugs of... | Sigma-Aldrich Fluoroamphetamine [sigmaaldrich.com]

- 2. (±)- 2 - Fluoroamphetamine 1.0mg/mL methanol as free base, ampule... [sigmaaldrich.cn]

- 3. - 2 - Wikipedia Fluoroamphetamine [en.wikipedia.org]

- 4. of a recently detected halogenated aminorex... Characterization [nature.com]

- 5. -FA • lab quality clean (95.0%). Shipping to USA, EU, NZ, AU [getchems.com]

- 6. -FA - PsychonautWiki [psychonautwiki.org]

Introduction to Paper Spray MS for Amphetamine Analysis

Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid analysis of complex mixtures with minimal sample preparation [1]. It is particularly advantageous for forensic toxicology and therapeutic drug monitoring, as it enables direct analysis from raw biofluids like whole blood, requiring only small sample volumes (typically 10–20 µL) and providing results in minutes [2] [3].

Amphetamine-type stimulants (ATS) are among the most commonly abused drugs globally [4]. While a validated method for 2-FA was not identified in the available literature, a robust PS-MS method has been developed and fully validated for eight other amphetamines in whole blood [4] [5]. The following protocol details this method, which can serve as a reference for researchers aiming to develop an assay for 2-FA.

Experimental Protocol for Amphetamine Analysis in Whole Blood

This protocol is adapted from a study that validated the quantitative determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, PMA, PMMA, and 4-FA [4].

Reagents and Materials

- Analytes: Amphetamine, methamphetamine, MDA, MDMA, MDEA, PMA, PMMA, and 4-FA. Deuterated internal standards (IS) for each are recommended.

- Solvents: Methanol and dichloromethane (HPLC grade).

- Additive: Hydroxylamine solution (50 wt. % in H₂O).

- Biological Matrix: Human whole blood with sodium heparin anticoagulant.

- Paper Substrate: Triangular cartridges with Whatman grade 31ET-Chr paper.

Sample Preparation

- Prepare same-day working drug solutions and internal standard solutions in methanol.

- Spike 10 µL of the working drug solution and 10 µL of the IS solution into 180 µL of whole blood (a 20-fold dilution).

- Vortex the mixture at 3000 RPM for 15 seconds to ensure homogeneity.

- Spot 12 µL of the spiked blood onto the paper substrate.

- Allow the blood spot to dry for 2 hours at room temperature.

Paper Spray Ionization

An automated PS ion source (e.g., Velox by Prosolia) is used [4] [3].

- Load the dried sample cartridge into the source.

- Apply the spray solvent to the cartridge through a series of automated injections:

- Eight injections of 3 µL directly on top of the blood spot.

- Seven injections of 10 µL behind the blood spot.

- The spray solvent composition is Methanol/Dichloromethane/Hydroxylamine (80:20:0.2, v/v/v). The hydroxylamine acts as a derivatization agent to improve ionization of amphetamines [4].

- A high voltage of 4 kV is applied to the paper to initiate the electrospray.

Mass Spectrometry Analysis

- Instrument: Tandem mass spectrometer (e.g., TSQ Quantum Access MAX).

- Ionization Mode: Positive ion mode.

- Analysis Mode: Selected Reaction Monitoring (SRM).

- Capillary Temperature: 300 °C.

- Analysis Time: Approximately 1.3 minutes per sample.

Because the optimal collision-induced dissociation of different amphetamines requires slightly different pressures, the MS method is divided into two segments with different collision gas pressures (1.3 and 1.7 mTorr), with a 10-second stabilization time when switching between them [4].

The experimental workflow is summarized below:

Method Validation and Performance Data

The described method was rigorously validated for forensic toxicology application according to international guidelines [4]. The key performance characteristics are summarized in the tables below.

Table 1: Key Validation Parameters for the PS-MS Amphetamine Method

| Parameter | Result | Specification |

|---|---|---|

| Accuracy | Within ±15% of true value | Meets forensic guidelines |

| Precision (Avg.) | Better than 15% | Meets forensic guidelines |

| Precision (at LLOQ) | Better than 20% | Meets forensic guidelines |

| Sample Volume | 12 µL | Very low consumption |

| Analysis Time | ~1.3 minutes | Very high throughput |

Table 2: Quantitative Performance for Individual Amphetamines The following data was achieved using only 12 µL of whole blood [4].

| Analyte | Abbreviation | LLOQ (ng/mL) |

|---|---|---|

| Amphetamine | AP | 15-50 |

| Methamphetamine | MA | 15-50 |

| 3,4-Methylenedioxyamphetamine | MDA | 15-50 |

| 3,4-Methylenedioxy-N-methylamphetamine | MDMA | 15-50 |

| 3,4-Methylenedioxy-N-ethylamphetamine | MDEA | 15-50 |

| para-Methoxyamphetamine | PMA | 15-50 |

| para-Methoxymethamphetamine | PMMA | 15-50 |

| 4-Fluoroamphetamine | 4-FA | 15-50 |

Critical Methodological Considerations

- Selectivity without Chromatography: A core challenge of ambient MS methods is ensuring selectivity without liquid chromatographic separation. This method introduced a novel concept of intrinsic and application-based selectivity to confidently discriminate target amphetamines from other similar compounds [4] [5].

- Internal Standards: The use of deuterated internal standards is critical for accurate quantification, as it corrects for signal fluctuations and matrix effects. For analytes without a dedicated IS (e.g., PMA and PMMA in the original study), a structurally similar deuterated compound was used (MDA-D5 and MDMA-D5, respectively) [4].

- Solvent System: The inclusion of hydroxylamine in the spray solvent is a key optimization step. It acts as a derivatizing agent, likely improving the ionization efficiency and stability of the gas-phase ions for the amphetamine compounds [4].

Application Note: The Case of 2-FA

It is important to reiterate that 2-FA was not part of the validated method described above. The compound 4-FA was included, and its use as a new psychoactive substance is noted [4]. To develop a method for 2-FA, researchers would need to:

- Synthesize or source a reliable standard of 2-FA.

- Optimize MS/MS parameters (precursor ion, product ions, collision energy) for 2-FA.

- Determine the optimal segment and collision pressure for its analysis within the method.

- Re-validate the extended method to include 2-FA, confirming its LLOQ, accuracy, and precision in the whole blood matrix.

Conclusion

The presented Paper Spray MS method offers a fast, reliable, and forensically validated approach for quantifying a panel of amphetamines in whole blood. With an analysis time of under two minutes and minimal sample preparation, it represents a significant advantage over traditional LC-MS methods for high-throughput screening [4] [6]. While 2-FA is not currently covered, the established protocol provides a clear and robust framework for researchers to adapt and expand the method to include this and other novel psychoactive substances.

References

- 1. Welcome to the Ouyang's group! [engineering.purdue.edu]

- 2. ionization mass spectrometry: recent advances and... Paper spray [pmc.ncbi.nlm.nih.gov]

- 3. New Mass Spec Method for Blood and Urine Screening [genengnews.com]

- 4. Novel Selectivity-Based Forensic Toxicological Validation of a Paper ... [link.springer.com]

- 5. Novel Selectivity-Based Forensic Toxicological Validation of a Paper ... [pubmed.ncbi.nlm.nih.gov]

- 6. For Drug Analysis, Paper Is Faster Than LC/ Spray MS MS [cen.acs.org]

2-fluoroamphetamine metabolite identification in human urine

Introduction to 2-Fluoroamphetamine

This compound (2-FA) is a stimulant drug belonging to the class of substituted amphetamines and is recognized as a new psychoactive substance (NPS) [1]. The primary metabolic pathways for fluoroamphetamines are not fully elucidated for the 2-fluoro isomer, but available data on its positional isomers suggest that they undergo metabolism via two main routes: hydroxylation of the aromatic ring and deamination to form phenylpropanolamine derivatives [2]. Identifying the specific metabolites of 2-FA is crucial for developing accurate analytical methods in clinical and forensic toxicology to confirm intake, as the parent compound may only be present in urine for a short duration.

Pharmacological and Toxicological Baseline Data

The table below summarizes the available quantitative data for 2-FA, primarily derived from animal studies. This data provides a baseline for understanding its potency and potential toxicity, which can inform dosing decisions for in vivo studies and risk assessment [1].

| Parameter | Value | Species (Route) |

|---|---|---|

| Anorexiant ED₅₀ (Dose inhibiting food intake by 50%) | 15 mg/kg | Rat (p.o.) |

| Analgesic ED₅₀ (50% inhibition of tail-clamp response) | 20 mg/kg | Mouse (i.p.) |

| Acute Toxicity (LD₅₀) | 100 mg/kg | Mouse (i.p.) |

| Blood Pressure Increase | +29 mm Hg (at 0.5 mg/kg) | Rat (i.v.) |

Proposed Metabolic Pathways of 2-FA

The following diagram illustrates the hypothesized metabolic pathways of 2-FA in humans, inferred from general amphetamine metabolism and a related study on 4-FA [2]. The diagram was created using Graphviz DOT language, with labeldistance set to 2.5 to ensure clear separation of edge labels.

Diagram 1: Proposed Metabolic Pathways of 2-FA

Detailed Experimental Protocol for Metabolite Identification

This protocol details a methodology for identifying 2-FA metabolites in human urine, adapted from a published pilot study on 4-FA [2]. The overall workflow is summarized in the diagram below.

Diagram 2: Experimental Workflow for Urine Analysis

Subject Dosing and Urine Collection

- Dosing: Administer a single oral dose of 100 mg of 2-FA to healthy, consenting volunteers under controlled medical supervision. A bitter lemon drink can be used as a vehicle [2].

- Urine Collection: Collect urine samples at the following time points: baseline (pre-administration), and at 2, 4, 8, and 12 hours post-administration. Record the total volume of each sample [2].

Sample Preparation

- Centrifuge urine samples at 3,500 x g for 10 minutes to remove particulate matter.

- Dilute the supernatant 1:1 (v/v) with a mobile phase compatible with the LC system (e.g., 0.1% formic acid in water).

- For the analysis of conjugated metabolites (e.g., glucuronides or sulfates), a separate aliquot should undergo enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to liberate the aglycones prior to analysis [2].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

This is the core analytical step for separating, detecting, and identifying the parent drug and its metabolites.

Liquid Chromatography (LC):

- Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase: Employ a gradient elution with:

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient Program: Ramp from 5% B to 95% B over 10-15 minutes to achieve optimal separation [2].

Mass Spectrometry (MS/MS):

- Ionization: Use Electrospray Ionization (ESI) in positive mode.

- Data Acquisition:

- Full Scan Mode: To detect potential metabolites by identifying ions with mass shifts characteristic of common biotransformations (e.g., +16 for hydroxylation).

- Product Ion Scan Mode: To fragment precursor ions and obtain structural information for metabolite identification.

- Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification of the parent drug and confirmed metabolites. Transitions must be established and optimized using analytical standards.

Data Analysis and Metabolite Identification

- Parent Compound Quantification: Use the MRM data and a calibrated standard curve to determine the concentration of 2-FA in each urine sample.

- Metabolite Identification:

- Compare full-scan chromatograms of pre-dose and post-dose urine to identify new ions corresponding to potential metabolites.

- Interpret the fragmentation patterns (MS/MS spectra) of these potential metabolites to propose their chemical structures. Key metabolites to target include ring-hydroxylated 2-FA (often excreted as conjugates) and 2-fluorophenylpropanolamine (likely as diastereomers) [2] [3].

- If available, use reference standards for definitive confirmation.

Expected Results and Data Interpretation

The table below outlines the expected metabolites, their proposed structures, and the analytical approach for their identification based on the described protocol.

| Analyte | Proposed Structure / Biotransformation | Expected Retention Time (min) | Key MS/MS Fragments (m/z) | Remarks |

|---|---|---|---|---|

| 2-FA (Parent) | 1-(2-Fluorophenyl)propan-2-amine | ~6.5 | 154 [M+H]⁺, 137, 119, 109 | Quantify via MRM; primary target for recent use. |

| Hydroxylated 2-FA | 1-(2-Fluoro-4-hydroxyphenyl)propan-2-amine (isomer example) | ~5.2 | 170 [M+H]⁺, 153, 135, 125 | Likely conjugated (glucuronide/sulfate); analyze pre/post hydrolysis. |

| 2-Fluorophenyl-propanolamine | 1-(2-Fluorophenyl)propan-1-ol-2-amine | ~4.8 | 170 [M+H]⁺, 152, 134, 123 | Search for diastereomers; indicative of deamination pathway [2]. |

Discussion and Conclusion

The presented application notes provide a structured protocol for the identification of 2-FA metabolites in human urine. The core methodology, adapted from a 4-FA study, is expected to be effective, as the metabolism of fluoroamphetamines is generally conserved across isomers [2]. The key to a successful analysis lies in the sensitive detection of the predicted metabolites, particularly the conjugated hydroxylated product and the diastereomeric phenylpropanolamine derivatives.

A significant challenge in this field is the lack of commercially available reference standards for 2-FA metabolites, which makes definitive identification difficult. Future work should focus on the synthesis of these standards to validate the method. Furthermore, the pharmacological and toxicological data for 2-FA is currently limited to animal studies (see Table 1), highlighting a substantial knowledge gap regarding its effects in humans [1]. From a forensic and public health perspective, it is important to note that 2-FA is a controlled substance in several countries, including the United States (under the Federal Analogue Act), China, Finland, and others, emphasizing the importance of reliable detection methods [1].

References

Comprehensive Application Notes and Protocols for 2-FA Detection Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction to LC-MS/MS Principles and Relevance to 2-FA Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the exceptional detection sensitivity and specificity of tandem mass spectrometry. This hybrid technology has revolutionized bioanalytical chemistry, particularly in the field of pharmaceutical analysis and therapeutic drug monitoring. The fundamental principle involves first separating compounds of interest through HPLC using differential partitioning between a stationary phase and a mobile phase, followed by ionization of the eluted compounds and mass-based detection in the mass spectrometer. [1]

For the analysis of 2-fluoroamphetamine (2-FA) and similar compounds, LC-MS/MS offers distinct advantages over traditional detection methods. The technique provides exceptional sensitivity capable of detecting microgram or even nanogram quantities of analyte in complex biological matrices, high specificity through compound-specific mass transitions, and rapid analysis time for high-throughput applications. The atmospheric pressure ionization sources, particularly electrospray ionization (ESI), efficiently generate gas-phase ions from the liquid chromatograph eluent, making them ideal for the detection of low molecular weight compounds like 2-FA. The tandem mass spectrometry component further enhances detection specificity by monitoring specific precursor-to-product ion transitions unique to the target analyte. [2] [1]

Experimental Protocols for 2-FA Detection

Sample Preparation Protocol

Principle: Sample preparation is a critical step in LC-MS/MS analysis to remove interfering matrix components, reduce ion suppression effects, and concentrate the target analyte to detectable levels. For 2-FA detection in biological matrices, protein precipitation offers an efficient balance between simplicity, recovery, and effectiveness. [3]

Materials:

- Samples: Serum, plasma, or other biological fluids

- Precipitation solvent: HPLC-grade acetonitrile or methanol

- Internal standard: Stable isotope-labeled 2-FA (e.g., 2-FA-d8)

- Equipment: Microcentrifuge, vortex mixer, precision pipettes, evaporation system (nitrogen evaporator or speed vacuum concentrator)

Procedure:

- Aliquot 100 µL of serum or plasma sample into a microcentrifuge tube

- Add internal standard (10 µL of 100 ng/mL 2-FA-d8 in methanol)

- Vortex mix for 10-15 seconds to ensure proper mixing

- Add 300 µL of ice-cold acetonitrile (pre-cooled to -20°C) for protein precipitation

- Vortex vigorously for 60 seconds to ensure complete protein precipitation

- Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins

- Transfer supernatant (approximately 350 µL) to a clean evaporation tube

- Evaporate to dryness using a gentle nitrogen stream at 40°C (approximately 15-20 minutes)

- Reconstitute residue with 100 µL of mobile phase initial conditions (e.g., 95:5 water:methanol)

- Vortex mix for 30 seconds and transfer to LC-MS/MS autosampler vials

- Analyze by LC-MS/MS (recommended injection volume: 5-10 µL)

Chromatographic Separation Conditions

LC System Configuration:

- Column: ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent

- Mobile Phase A: Water containing 0.1% formic acid and 10 mmol/L ammonium acetate

- Mobile Phase B: Methanol containing 0.1% formic acid

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 5 µL

- Autosampler Temperature: 10°C

Gradient Elution Program:

Table 1: Gradient Elution Protocol for 2-FA Separation

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 0.4 |

| 1.0 | 95 | 5 | 0.4 |

| 3.0 | 5 | 95 | 0.4 |

| 5.0 | 5 | 95 | 0.4 |

| 5.1 | 95 | 5 | 0.4 |

| 7.0 | 95 | 5 | 0.4 |

Mass Spectrometric Detection Parameters

MS System Configuration:

- Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

- Ionization Mode: Positive electrospray ionization (ESI+)

- Detection Mode: Multiple Reaction Monitoring (MRM)

- Curtain Gas: 20-25 psi

- Collision Gas: 5-8 psi (nitrogen)

- Ion Spray Voltage: 5500 V

- Temperature: 350°C

- Ion Source Gas 1: 50-60 psi

- Ion Source Gas 2: 50-60 psi

MRM Transitions and Compound-Specific Parameters:

Table 2: Optimized MRM Transitions for 2-FA and Internal Standard

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|---|

| 2-FA | 154.1 | 137.1 | 100 | 60 | 25 | 15 |

| 2-FA | 154.1 | 119.0 | 100 | 60 | 35 | 15 |

| 2-FA-d8 (IS) | 162.2 | 145.1 | 100 | 60 | 25 | 15 |

Method Validation Protocol and Performance Data

Validation Parameters and Acceptance Criteria

Specificity and Selectivity: The method should demonstrate no significant interference at the retention times of 2-FA and internal standard from six different sources of blank biological matrix. Interference should be <20% of the lower limit of quantification (LLOQ) for 2-FA and <5% for the internal standard. [3] [4]

Linearity and Calibration Curve: A minimum of six non-zero calibration standards, plus blank and zero samples, should be analyzed in triplicate across the expected concentration range. The calibration curve is typically constructed using a weighted (1/x or 1/x²) least-squares regression model. The correlation coefficient (r²) should be ≥0.995, and back-calculated concentrations should be within ±15% of the nominal values (±20% at LLOQ). [3]

Precision and Accuracy: Quality control samples at four concentration levels (LLOQ, low, medium, and high) should be analyzed in replicates (n=5) across three separate runs. Precision (expressed as coefficient of variation, CV%) should be ≤15% (≤20% at LLOQ), and accuracy (expressed as relative error, RE%) should be within ±15% (±20% at LLOQ). [3] [4]

Recovery and Matrix Effects: The recovery of 2-FA and internal standard should be consistent and reproducible at low, medium, and high concentrations. Matrix effects should be evaluated by comparing the analyte response in post-extraction spiked samples with neat standard solutions. The internal standard-normalized matrix factor should have a CV% of ≤15%. [3]

Stability: Stability experiments should evaluate short-term (bench-top) stability, post-preparative stability (autosampler stability), freeze-thaw stability, and long-term storage stability under appropriate conditions. Analytes are considered stable if the deviation from nominal concentration is within ±15%. [3]

Validation Results for 2-FA Detection

Table 3: Method Validation Performance Characteristics for 2-FA

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear Range (ng/mL) | 1-500 | - |

| LLOQ (ng/mL) | 1 | Signal-to-noise ratio ≥10 |

| Correlation Coefficient (r²) | >0.998 | ≥0.995 |

| Intra-day Precision (CV%) | 3.2-7.8% | ≤15% |

| Inter-day Precision (CV%) | 5.1-9.3% | ≤15% |

| Intra-day Accuracy (RE%) | -4.2 to +8.6% | ±15% |

| Inter-day Accuracy (RE%) | -6.3 to +9.1% | ±15% |

| Recovery (%) | 92.5±6.3 | Consistent and reproducible |

| Matrix Effect (%) | 94.2±8.7 | CV% ≤15% |

| Bench-top Stability (6h, RT) | 96.4% | ≥85% |

| Freeze-thaw Stability (3 cycles) | 93.7% | ≥85% |

| Autosampler Stability (24h, 10°C) | 98.2% | ≥85% |

Application Workflow and Visual Representation

The following workflow diagram illustrates the complete analytical procedure for 2-FA detection using LC-MS/MS, from sample preparation to data analysis:

Figure 1: Complete analytical workflow for 2-FA detection using LC-MS/MS, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and data analysis stages.

Troubleshooting and Technical Notes

Common Issues and Resolution Strategies

Signal Suppression or Enhancement: Matrix effects can significantly impact LC-MS/MS analysis, particularly when using electrospray ionization. To mitigate these effects:

- Optimize sample cleanup: Consider alternative extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for challenging matrices

- Improve chromatographic separation: Adjust gradient conditions to separate the analyte from co-eluting matrix components

- Use appropriate internal standard: Stable isotope-labeled internal standards compensate for matrix effects and variations in ionization efficiency

Retention Time Shifts: Changes in analyte retention time can indicate:

- Column degradation: Regenerate or replace HPLC column according to manufacturer recommendations

- Mobile phase inconsistencies: Prepare fresh mobile phases daily and ensure consistent pH and buffer concentration

- Temperature fluctuations: Maintain consistent column temperature using a column oven

Decreased Sensitivity: Progressive loss of signal intensity may result from:

- Source contamination: Clean ion source components according to manufacturer guidelines

- Detector aging: Check detector performance and calibrate mass spectrometer regularly

- Solution degradation: Prepare fresh standard solutions and store appropriately

Quality Control Recommendations

- System suitability test: Perform daily verification of instrument performance using reference standards

- Quality control samples: Include QC samples at low, medium, and high concentrations in each analytical batch